Product packaging for 7-Chloro-2H-[1,2,3]triazolo[4,5-c]pyridine(Cat. No.:CAS No. 59850-19-0)

7-Chloro-2H-[1,2,3]triazolo[4,5-c]pyridine

Cat. No.: B3054355
CAS No.: 59850-19-0
M. Wt: 154.56 g/mol
InChI Key: PCWFFUPSMPZAAG-UHFFFAOYSA-N
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Description

7-Chloro-2H-[1,2,3]triazolo[4,5-c]pyridine (CAS 59850-19-0) is a versatile chemical building block with the molecular formula C5H3ClN4 and a molecular weight of 154.56 g/mol . This heterocyclic compound belongs to the class of triazolopyridines, which are of significant interest in medicinal chemistry and materials science. Triazolopyridine derivatives, including the [1,2,3]triazolo[4,5-c]pyridine isomer, are recognized for their diverse biological activities and have been investigated as antifungal, antibacterial, and anticonvulsant agents . Furthermore, the [1,2,3]triazolo[4,5-c]pyridine structure has been identified as a key component in the development of organic sensitizers for high-performance solar cells, serving as an electron-accepting unit in molecular architectures designed for efficient light harvesting . The presence of the chlorine atom at the 7-position offers a reactive site for further functionalization via metal-catalyzed cross-coupling reactions and nucleophilic substitutions, enabling researchers to synthesize a wide array of more complex derivatives for screening and development. This compound is provided as a high-purity material for research purposes. This product is for research use only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H3ClN4 B3054355 7-Chloro-2H-[1,2,3]triazolo[4,5-c]pyridine CAS No. 59850-19-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-chloro-2H-triazolo[4,5-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3ClN4/c6-3-1-7-2-4-5(3)9-10-8-4/h1-2H,(H,8,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCWFFUPSMPZAAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=NNN=C2C=N1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40492485
Record name 7-Chloro-2H-[1,2,3]triazolo[4,5-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40492485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59850-19-0
Record name 7-Chloro-2H-[1,2,3]triazolo[4,5-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40492485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Reactivity and Transformational Chemistry of 7 Chloro 2h 1 2 3 Triazolo 4,5 C Pyridine

Electrophilic Aromatic Substitution Reactions

The pyridine (B92270) ring, being an electron-deficient (π-deficient) aromatic system, is generally deactivated towards electrophilic aromatic substitution (SEAr) compared to benzene. The nitrogen atom's electronegativity withdraws electron density from the ring, making it less nucleophilic. youtube.com Furthermore, under the acidic conditions often required for SEAr, the pyridine nitrogen is protonated, which further deactivates the ring to electrophilic attack.

When electrophilic substitution does occur on an unsubstituted pyridine, it typically directs the incoming electrophile to the C-3 position. youtube.com In the case of 7-Chloro-2H- nih.govnih.govnih.govtriazolo[4,5-c]pyridine, the pyridine ring is further influenced by the fused triazole ring and the chloro substituent. Fused heterocyclic systems, such as pyrazolotriazolopyrimidines, have been shown to undergo electrophilic substitution reactions like bromination, iodination, and nitration. nih.govsemanticscholar.org However, specific studies detailing the electrophilic aromatic substitution directly on the 7-Chloro-2H- nih.govnih.govnih.govtriazolo[4,5-c]pyridine core are not extensively documented in the reviewed literature. The combined deactivating effects of the pyridine nitrogen and the fused triazole ring likely make such reactions challenging, requiring harsh conditions and potentially leading to low yields.

Nucleophilic Aromatic Substitution Reactions on the Pyridine Moiety

In contrast to its resistance to electrophilic attack, the electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution (SNAr), particularly when a good leaving group, such as a halogen, is present. nih.govlibretexts.org The chlorine atom at the C-7 position of 7-Chloro-2H- nih.govnih.govnih.govtriazolo[4,5-c]pyridine makes this position an active site for nucleophilic displacement.

The SNAr mechanism typically proceeds via a two-step addition-elimination pathway involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.org For chloropyridines, nucleophilic attack is favored at the positions ortho and para (C-2 and C-4) to the ring nitrogen because the negative charge in the intermediate can be delocalized onto the electronegative nitrogen atom, providing significant stabilization. stackexchange.com In the 7-Chloro-2H- nih.govnih.govnih.govtriazolo[4,5-c]pyridine system, the C-7 position is para to one of the triazole nitrogens and ortho to the pyridine nitrogen, which should activate the chloro substituent towards nucleophilic attack.

Amines are common nucleophiles for this type of reaction on chloropyridines, often requiring heat to proceed. youtube.com Palladium-catalyzed methods have also been developed for the nucleophilic substitution of chloropyridines with nucleophiles like hydrazides, demonstrating a chemoselective reaction at the terminal nitrogen of the hydrazide. ysu.am This suggests that various nucleophiles can be introduced at the C-7 position of the title compound to generate a library of functionalized derivatives.

Metal-Catalyzed Coupling Reactions and Denitrogenative Transformations

The 7-Chloro-2H- nih.govnih.govnih.govtriazolo[4,5-c]pyridine scaffold is a versatile substrate for various metal-catalyzed transformations, which can functionalize the C-H bonds or utilize the triazole ring as a precursor for reactive intermediates.

Palladium-Catalyzed Arylation and Alkenylation

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. Direct C-H arylation and alkenylation reactions have been successfully applied to various N-heterocycles, including 1,2,3-triazoles and pyridine derivatives. nih.govbeilstein-journals.orglookchem.com These reactions offer an atom-economical way to introduce aryl or alkenyl substituents directly onto the heterocyclic core.

For 1,2,3-triazoles, palladium(II) acetate (B1210297) is often used to catalyze the direct arylation of C-H bonds, providing access to fully substituted triazoles. nih.govresearchgate.net Similarly, the palladium-catalyzed C-H alkenylation of 1,2,3-triazoles with terminal alkenes has been developed. lookchem.comnih.govrsc.org The mechanism for these transformations is often proposed to involve a concerted metalation-deprotonation (CMD) pathway. nih.govnih.gov While specific examples employing 7-Chloro-2H- nih.govnih.govnih.govtriazolo[4,5-c]pyridine as a substrate are not detailed in the available literature, the principles of these reactions on related heterocyclic systems suggest that C-H functionalization on the pyridine moiety would be a feasible synthetic route.

Reactions Involving Copper and Rhodium Carbene Precursors

A significant area of reactivity for triazolopyridines involves their role as precursors to metal carbene intermediates. The 1,2,3-triazole ring can undergo thermal or metal-catalyzed denitrogenation (loss of N₂) to generate a reactive metal carbene. nih.gov This transformation is particularly effective for pyridotriazoles bearing an activating group, such as a chloro, bromo, or methoxy (B1213986) substituent, at the C-7 position. nih.gov

Rhodium(II) catalysts, such as Rh₂(esp)₂, are highly effective in promoting the formation of rhodium pyridyl carbenes from 7-chloro-substituted pyridotriazoles. nih.gov These carbene intermediates are versatile and can undergo various subsequent reactions. For instance, they readily participate in N-H insertion reactions with a wide range of N-H containing compounds, including amides, anilines, and aliphatic amines, to afford 2-picolylamine derivatives in good yields. nih.gov

This carbene-generation strategy has been utilized in one-pot syntheses of imidazo[1,2-a]pyridines through a transannulation reaction with amides. nih.gov The process involves the initial rhodium-catalyzed N-H insertion followed by cyclization. This method demonstrates a broad substrate scope and notably does not require an electron-withdrawing group on the triazole ring, which was a limitation in earlier methods involving nitriles. nih.gov

EntryTriazole ReactantN-H NucleophileCatalystProductYield (%)
17-Chloro-3-phenyl-2H- nih.govnih.govnih.govtriazolo[4,5-c]pyridineBocNH₂Rh₂(esp)₂N-Boc-1-(6-chloro-3-phenylpyridin-2-yl)methanamine74
27-Chloro-3-phenyl-2H- nih.govnih.govnih.govtriazolo[4,5-c]pyridineBenzamideRh₂(esp)₂N-((6-chloro-3-phenylpyridin-2-yl)methyl)benzamide82
33-Phenyl-2H- nih.govnih.govnih.govtriazolo[4,5-c]pyridineAcetamideRh₂(esp)₂N-((3-phenylpyridin-2-yl)methyl)acetamide (via transannulation)88
43-(p-tolyl)-2H- nih.govnih.govnih.govtriazolo[4,5-c]pyridineBenzamideRh₂(esp)₂N-((3-(p-tolyl)pyridin-2-yl)methyl)benzamide (via transannulation)91

Table 1: Examples of Rhodium-Catalyzed Reactions of Pyridotriazoles. Data sourced from reference nih.gov. Note: Reactants are N-substituted analogs of the parent compound.

While rhodium catalysts are prominent, copper catalysts are also known to generate copper-carbenes from diazo compounds, which can then react with pyridine derivatives in [3+2]-cyclization reactions to form indolizine (B1195054) derivatives. rsc.org

Ring Opening Reactions Facilitated by Transition Metals

The formation of pyridylcarbenes from triazolopyridines is fundamentally a transition metal-facilitated ring-opening reaction characterized by the extrusion of dinitrogen. nih.gov This denitrogenative transformation effectively converts the stable triazole ring into a highly reactive carbene intermediate.

Studies on nih.govnih.govnih.govtriazolo[1,5-a]pyridines have shown that treatment with palladium catalysts in the presence of hydrogen donors can lead to ring opening and the formation of pyridylcarbene-derived products. researchgate.net Besides metal-catalyzed pathways, the triazole ring can also be opened using various chemical reagents such as bromine, aqueous sulfuric acid, or acetic acid, leading to functionalized pyridines, although these are not strictly transition-metal-facilitated processes. rsc.org The rhodium-catalyzed transannulation reactions represent a controlled and synthetically useful application of this ring-opening phenomenon, enabling the construction of new heterocyclic systems like imidazo[1,2-a]pyridines. nih.gov

Reduction Chemistry of the Triazolopyridine System

The nih.govnih.govnih.govtriazolo[4,5-c]pyridine system can undergo reduction under various conditions, affecting either the pyridine ring, the triazole ring, or both. The choice of reducing agent and reaction conditions dictates the outcome of the transformation.

A notable reduction of 1-substituted nih.govnih.govnih.govtriazolo[4,5-c]pyridines involves the use of a nickel-aluminum alloy in an aqueous alkaline solution. This method results in the reductive cleavage of the triazole ring to afford 2-azaspinaceamines, which are aza-analogs of the natural product spinaceamine. researchgate.net

Alternatively, reduction with formic acid in the presence of triethylamine (B128534) leads to the reduction of the pyridine ring while also installing a formyl group at the 5-position, yielding 5-formyl-2-azaspinaceamines. The 5-formyl group can subsequently be removed via acid hydrolysis to provide the corresponding 2-azaspinaceamine. researchgate.net These reactions provide a synthetic route to novel saturated heterocyclic systems from the aromatic triazolopyridine precursor.

Hydrogenation of related nih.govnih.govnih.govtriazolo[1,5-a]pyridines using molecular hydrogen (H₂) and a palladium on carbon (Pd/C) catalyst has been shown to selectively reduce the pyridine ring, yielding 4,5,6,7-tetrahydrotriazolopyridines without affecting the triazole ring. researchgate.net

ReactantReagents and ConditionsProductOutcome
1-Substituted nih.govnih.govnih.govtriazolo[4,5-c]pyridinesNi-Al alloy, aqueous alkali2-AzaspinaceaminesTriazole ring reductive cleavage
nih.govnih.govnih.govTriazolo[4,5-c]pyridine derivativesHCOOH, Et₃N5-Formyl-2-azaspinaceaminesPyridine ring reduction and N-formylation
nih.govnih.govnih.govTriazolo[1,5-a]pyridinesH₂, Pd/C4,5,6,7-Tetrahydro nih.govnih.govnih.govtriazolo[1,5-a]pyridinesSelective pyridine ring reduction

Table 2: Reduction Reactions of Triazolopyridine Systems. Data sourced from references researchgate.netresearchgate.net.

Catalytic Hydrogenation and Formation of Tetrahydro-Derivatives

The reduction of the pyridine portion of the triazolopyridine skeleton is a key transformation for accessing saturated heterocyclic systems. While specific protocols for the catalytic hydrogenation of 7-Chloro-2H- fu-berlin.denih.govmdpi.comtriazolo[4,5-c]pyridine are not extensively detailed in readily available literature, the existence of the fully saturated product, 4,5,6,7-Tetrahydro-3H- fu-berlin.denih.govmdpi.comtriazolo[4,5-c]pyridine, is confirmed in chemical databases. cymitquimica.com

For the closely related fu-berlin.denih.govmdpi.comtriazolo[1,5-a]pyridine isomer, hydrogenation has been successfully achieved under standard conditions using hydrogen gas with a palladium on carbon (Pd/C) catalyst, yielding the corresponding 4,5,6,7-tetrahydrotriazolopyridine in high yields. tandfonline.comresearchgate.net Transfer hydrogenation using a Pd/C/Zn system in the presence of hydrogen donors like water or ethanol (B145695) has also been employed to obtain these tetrahydro derivatives. researchgate.net It is plausible that similar conditions would be effective for the reduction of the [4,5-c] isomer.

Specific Reduction Pathways (e.g., to Azaspinaceamines)

The fu-berlin.denih.govmdpi.comtriazolo[4,5-c]pyridine core is a direct precursor to 2-azaspinaceamines, which are aza-analogs of the natural product spinaceamine. Two distinct reduction pathways have been reported for this transformation.

One effective method involves the reduction of 1-substituted fu-berlin.denih.govmdpi.comtriazolo[4,5-c]pyridines using a nickel-aluminum alloy in an aqueous alkali solution, which directly yields 2-azaspinaceamines. fu-berlin.de

Alternatively, treatment of fu-berlin.denih.govmdpi.comtriazolo[4,5-c]pyridine derivatives with formic acid in the presence of triethylamine leads to the formation of 5-formyl-2-azaspinaceamines. The N-formyl group, introduced during this reductive process, can be subsequently removed via acid hydrolysis to furnish the unsubstituted 2-azaspinaceamine. fu-berlin.de

Starting MaterialReagentsProductReference
1-Substituted fu-berlin.denih.govmdpi.comtriazolo[4,5-c]pyridineNi-Al alloy, aq. alkali2-Azaspinaceamine fu-berlin.de
fu-berlin.denih.govmdpi.comTriazolo[4,5-c]pyridine derivativeHCOOH, Et3N5-Formyl-2-azaspinaceamine fu-berlin.de
5-Formyl-2-azaspinaceamineAcid2-Azaspinaceamine fu-berlin.de

Derivatization Strategies via Functional Group Interconversions

Functionalization of the triazolopyridine nucleus can be achieved through derivatization at the nitrogen atoms of the triazole ring, enabling the introduction of various functional groups.

N-Acyl and N-Alkoxycarbonyl Derivatives

The preparation and application of N-acyl and N-alkoxycarbonyl derivatives of the 1H- fu-berlin.denih.govmdpi.comtriazolo[4,5-c]pyridine system have been documented. This derivatization strategy allows for the introduction of carbonyl-containing substituents onto the triazole nitrogen, significantly modifying the electronic properties and steric profile of the parent molecule. While specific reaction conditions for the 7-chloro variant are not detailed, analogous reactions on related triazolo-fused heterocycles typically involve reacting the N-H tautomer with acylating agents like acyl chlorides or chloroformates in the presence of a base. nih.gov

Phosphinylation of the Triazolopyridine Skeleton

Direct phosphinylation, the attachment of a phosphorus-containing group to the heterocyclic core, of the fu-berlin.denih.govmdpi.comtriazolo[4,5-c]pyridine skeleton is not a widely reported transformation. While syntheses of complex ligands that incorporate both triazole and phosphine (B1218219) moieties have been described, these typically involve building the heterocyclic system onto a pre-existing phosphine-containing fragment rather than direct functionalization of the triazolopyridine ring. tandfonline.com Research on related heterocycles, such as pyridine N-oxides, shows that phosphinoyl groups are often introduced on side chains rather than directly onto the aromatic ring. researchgate.net

Radical Reactions of the Triazolopyridine Nucleus

The fu-berlin.denih.govmdpi.comtriazolo[4,5-c]pyridine nucleus is reactive towards free radical species. Studies on 1-substituted derivatives have shown that reactions with free radicals generated in statu nascendi (at the moment of formation) proceed efficiently. These reactions result in substitution at the C4 position of the pyridine ring, leading to the formation of 4-alkyl, 4-hydroxyalkyl, 4-alkoxy, and 4-carbamoyl derivatives in high yields. fu-berlin.de This reactivity highlights a pathway for C-C and C-O bond formation at a typically less reactive position of the pyridine ring. fu-berlin.de

Radical SourceResulting C4-SubstituentReference
Alkyl radicalAlkyl fu-berlin.de
Hydroxyalkyl radicalHydroxyalkyl fu-berlin.de
Alkoxy radicalAlkoxy fu-berlin.de
Carbamoyl radicalCarbamoyl fu-berlin.de

Reactions of Triazolopyridinium Ylides

While the chemistry of ylides derived specifically from fu-berlin.denih.govmdpi.comtriazolo[4,5-c]pyridine is not well-documented, the reactivity of related isomers provides significant insight into their potential transformations. For the isomeric fu-berlin.denih.govmdpi.comtriazolo[1,5-a]pyridine system, stable triazolopyridinium ylides are known to react as 1,3-dipoles. tandfonline.com Their reactions with dipolarophiles, such as acetylenic esters, are influenced by solvent and substrate, leading to a variety of products including stable disubstituted ylides, indolizines, or more complex fused systems. tandfonline.com

Furthermore, the formation of a fu-berlin.denih.govmdpi.comtriazolo[4,5-c]pyridazinium ylide has been reported, demonstrating that such ylides are viable intermediates within this specific heterocyclic family. researchgate.net This suggests that ylides of 7-Chloro-2H- fu-berlin.denih.govmdpi.comtriazolo[4,5-c]pyridine, if formed, would likely participate in similar cycloaddition and rearrangement reactions.

Advanced Spectroscopic and Structural Elucidation of 7 Chloro 2h 1 2 3 Triazolo 4,5 C Pyridine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For 7-Chloro-2H- mdpi.commdpi.comrsc.orgtriazolo[4,5-c]pyridine, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be employed for a complete structural assignment.

While specific experimental data for 7-Chloro-2H- mdpi.commdpi.comrsc.orgtriazolo[4,5-c]pyridine is not widely published, the expected chemical shifts can be predicted based on the analysis of its constituent parts: a pyridine (B92270) ring, a fused triazole ring, and a chlorine substituent. The fusion of the electron-deficient triazole ring and the presence of the electronegative chlorine atom are expected to deshield the protons and carbons of the pyridine ring, shifting their signals to a lower field (higher ppm).

¹H NMR: The pyridine portion of the molecule contains two aromatic protons. The proton at the C4 position is expected to appear as a doublet, coupled to the proton at the C5 position. Similarly, the C5 proton would also appear as a doublet. Due to the electron-withdrawing nature of the adjacent chlorine atom and the fused triazole ring, these protons are anticipated to resonate at a relatively low field, likely in the range of δ 7.5-8.5 ppm. The NH proton of the triazole ring would appear as a broad singlet, with its chemical shift being highly dependent on the solvent and concentration.

¹³C NMR: The ¹³C NMR spectrum would show four distinct signals for the carbon atoms of the bicyclic core. The carbon atom C7, bonded to the chlorine, would be significantly influenced by the halogen's electronegativity. The bridgehead carbons (C3a and C7a) involved in the fusion of the two rings would have characteristic chemical shifts. Similar to the proton signals, all carbon signals are expected to be in the downfield region of the aromatic spectrum, typically between δ 120-150 ppm. ipb.ptuobasrah.edu.iq

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 7-Chloro-2H- mdpi.commdpi.comrsc.orgtriazolo[4,5-c]pyridine

Atom PositionPredicted ¹H Chemical Shift (δ, ppm)Predicted ¹³C Chemical Shift (δ, ppm)
H47.8 - 8.2 (d)-
H57.6 - 8.0 (d)-
NHVariable (br s)-
C4-125 - 135
C5-120 - 130
C7-145 - 155
C3a-140 - 150
C7a-148 - 158

Note: These are estimated values based on general principles and data from related structures. Actual experimental values may vary.

To confirm the assignments made from 1D NMR and to establish the complete connectivity of the molecule, 2D NMR experiments are essential. libretexts.org

COSY (Correlation Spectroscopy): This homonuclear correlation experiment would show a cross-peak between the signals of the H4 and H5 protons, confirming their scalar coupling and adjacency on the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. It would definitively link the H4 signal to the C4 signal and the H5 signal to the C5 signal.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for establishing long-range connectivity (typically over 2-3 bonds). For 7-Chloro-2H- mdpi.commdpi.comrsc.orgtriazolo[4,5-c]pyridine, key correlations would be expected between:

H4 and carbons C5, C7a, and C3a.

H5 and carbons C4, C7, and C7a.

The NH proton and bridgehead carbons C3a and C7a.

These correlations would allow for the unambiguous assignment of all proton and carbon signals and confirm the fused ring structure.

While not applicable to the parent compound, if 7-Chloro-2H- mdpi.commdpi.comrsc.orgtriazolo[4,5-c]pyridine were functionalized to include a phosphorus-containing group (e.g., a phosphate (B84403) or phosphonate), ³¹P NMR spectroscopy would become a vital analytical tool. oxinst.com ³¹P is a spin-1/2 nucleus with 100% natural abundance, making it a highly sensitive nucleus for NMR studies. huji.ac.il

The chemical shift in a ³¹P NMR spectrum is highly indicative of the oxidation state and chemical environment of the phosphorus atom. nih.gov For instance, a phosphorylated derivative would exhibit a distinct signal in the typical range for organophosphates. Furthermore, coupling between the phosphorus nucleus and nearby protons (¹H-³¹P coupling) or carbons (¹³C-³¹P coupling) can provide valuable structural information, confirming the point of attachment of the phosphate group to the triazolopyridine scaffold. huji.ac.ilnih.gov

Vibrational Spectroscopy for Molecular Characterization

The FTIR spectrum of 7-Chloro-2H- mdpi.commdpi.comrsc.orgtriazolo[4,5-c]pyridine is expected to be characterized by several key absorption bands.

N-H Stretching: A broad band in the region of 3100-3300 cm⁻¹ would be characteristic of the N-H stretching vibration of the triazole ring. mdpi.com

C-H Stretching: Aromatic C-H stretching vibrations are expected to appear just above 3000 cm⁻¹.

Ring Stretching: Vibrations corresponding to the C=C and C=N stretching of the pyridine and triazole rings would produce a series of sharp bands in the 1400-1650 cm⁻¹ region. nih.govresearchgate.net

C-Cl Stretching: The C-Cl stretching vibration typically gives rise to a strong absorption in the fingerprint region, generally between 700 and 850 cm⁻¹.

Ring Bending Modes: Out-of-plane C-H bending and ring deformation modes would be observed at lower wavenumbers, typically below 1000 cm⁻¹. mdpi.com

FT-Raman spectroscopy provides complementary information to FTIR. While polar bonds like C=O and O-H give strong FTIR signals, non-polar or symmetric bonds often produce strong signals in Raman spectra.

For 7-Chloro-2H- mdpi.commdpi.comrsc.orgtriazolo[4,5-c]pyridine, the FT-Raman spectrum would also show the characteristic ring breathing and stretching modes. mdpi.com The symmetric stretching vibrations of the aromatic rings are often particularly strong in the Raman spectrum. scialert.net The C-Cl stretch would also be Raman active. A key advantage of Raman spectroscopy is its low interference from aqueous media, should analysis in such solvents be required. thermofisher.com Comparing the FTIR and FT-Raman spectra helps to provide a more complete vibrational assignment, as some modes may be strong in one technique and weak or absent in the other. mdpi.commdpi.com

Table 2: Expected Characteristic Vibrational Frequencies for 7-Chloro-2H- mdpi.commdpi.comrsc.orgtriazolo[4,5-c]pyridine

Vibrational ModeExpected Wavenumber Range (cm⁻¹)Technique
N-H Stretch (Triazole)3100 - 3300FTIR
Aromatic C-H Stretch3000 - 3100FTIR, FT-Raman
C=C / C=N Ring Stretching1400 - 1650FTIR, FT-Raman
C-Cl Stretch700 - 850FTIR, FT-Raman
Ring Breathing/Deformation900 - 1200FT-Raman (strong)
Out-of-plane C-H Bending750 - 950FTIR (strong)

Potential Energy Distribution (PED) Analysis

Potential Energy Distribution (PED) analysis is a theoretical method used to provide a detailed assignment of vibrational modes observed in infrared (IR) and Raman spectra. By calculating the contribution of each internal coordinate (such as bond stretching, angle bending, or torsional rotations) to a specific vibrational frequency, PED allows researchers to confidently label each peak in a spectrum. For instance, a peak at a certain wavenumber might be assigned as being 80% C-N stretching, 15% C-C stretching, and 5% C-C-N bending. This level of detail is crucial for understanding the molecule's dynamic behavior and confirming its structure. Such analyses have been performed on related triazolopyridine isomers to assign their characteristic skeletal vibrations. nih.gov

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound by ionizing it and measuring its mass-to-charge ratio (m/z). The molecular formula of 7-Chloro-2H- geno-chem.comnih.govchemicalbook.comtriazolo[4,5-c]pyridine is C₅H₃ClN₄, corresponding to a specific molecular weight.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) can measure the m/z value to a very high degree of accuracy (typically to four or more decimal places). This precision allows for the determination of the exact elemental composition of the molecule and its fragments. Upon ionization, the molecule undergoes fragmentation, breaking at predictable points. The resulting fragmentation pattern is a unique "fingerprint" that can be used to elucidate the structure of the molecule. For heterocyclic systems like triazolopyridines, fragmentation often involves the cleavage of the fused rings and the loss of small molecules.

X-ray Diffraction (XRD) for Solid-State Structure Determination

X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

Single Crystal X-ray Diffraction

For this technique, a single, high-quality crystal of the compound is irradiated with X-rays. The resulting diffraction pattern is used to calculate the positions of each atom in the crystal lattice. This analysis provides unambiguous proof of the molecular structure, including the connectivity of atoms and the stereochemistry. It also reveals critical information about the crystal system (e.g., monoclinic, triclinic), space group, and unit cell dimensions. Studies on related triazolopyridine derivatives have successfully employed this method to confirm their structures. mdpi.comnih.gov

Analysis of Bond Lengths, Bond Angles, and Torsion Angles

Once the atomic positions are determined from single-crystal XRD, a wealth of precise geometric information can be extracted. This includes:

Bond Lengths: The distances between the nuclei of two bonded atoms (e.g., C-Cl, N-N, C=N).

Bond Angles: The angles formed between three connected atoms (e.g., C-N-C).

Torsion Angles (Dihedral Angles): The angles that describe the rotation around a bond, which are crucial for defining the planarity or conformation of the ring systems.

This data is fundamental for understanding the electronic structure and potential steric strain within the molecule.

Intermolecular Interactions (e.g., Hydrogen Bonding Networks)

Single-crystal XRD also reveals how molecules are arranged relative to one another in the solid state. This crystal packing is governed by intermolecular forces. For a molecule like 7-Chloro-2H- geno-chem.comnih.govchemicalbook.comtriazolo[4,5-c]pyridine, potential interactions could include:

Hydrogen Bonding: Although it lacks strong hydrogen bond donors, the nitrogen atoms of the pyridine and triazole rings could act as acceptors for weak C-H···N interactions with neighboring molecules.

π-π Stacking: Interactions between the aromatic planes of the fused heterocyclic rings.

Halogen Bonding: Interactions involving the chlorine atom.

These interactions dictate the material's macroscopic properties, such as its melting point and solubility.

Computational and Theoretical Investigations of 7 Chloro 2h 1 2 3 Triazolo 4,5 C Pyridine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in predicting the behavior of molecules. These computational methods allow for the investigation of molecular geometries, electronic properties, and spectroscopic characteristics.

Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. It is based on the principle that the energy of a molecule can be determined from its electron density. DFT calculations are employed to optimize the molecular geometry, determining the most stable arrangement of atoms in three-dimensional space by finding the minimum energy conformation. This method provides valuable insights into bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's shape and reactivity.

Basis Set Selection and Functional Application (e.g., B3LYP/6-31G(d,p))

The accuracy of DFT calculations is dependent on the choice of a functional and a basis set. The B3LYP functional is a hybrid functional that combines the strengths of Hartree-Fock theory and DFT, offering a good balance between accuracy and computational cost for many organic molecules. The 6-31G(d,p) basis set is a Pople-style basis set that provides a flexible description of the electron distribution by including polarization functions (d for heavy atoms and p for hydrogen atoms). This combination, B3LYP/6-31G(d,p), is a standard and widely accepted level of theory for geometry optimization and electronic property calculations of organic compounds.

Molecular Orbital Theory and Electronic Properties

Molecular Orbital (MO) theory describes the behavior of electrons in a molecule in terms of orbitals that extend over the entire molecule. This theory is essential for explaining chemical bonding, electronic transitions, and reactivity.

HOMO-LUMO Energy Gaps and Electronic Transitions

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in chemical reactions and electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, while a small gap indicates a more reactive molecule. This energy gap is also related to the electronic transitions within the molecule, often corresponding to the energy of the lowest-energy electronic excitation.

Table 1: Illustrative Frontier Molecular Orbital Energies (Note: The following data is for illustrative purposes and does not represent actual calculated values for 7-Chloro-2H-triazolo[4,5-c]pyridine.)

Molecular OrbitalEnergy (eV)
HOMO-7.5
LUMO-1.2
HOMO-LUMO Gap 6.3

Mulliken Population Analysis and Charge Distribution

Mulliken population analysis is a method for estimating the partial atomic charges in a molecule. By partitioning the total electron density among the atoms, it provides a way to quantify the charge distribution. This information is valuable for understanding the molecule's polarity, identifying electrophilic and nucleophilic sites, and predicting its intermolecular interactions. The charge distribution can significantly influence the molecule's physical and chemical properties, including its solubility, boiling point, and reactivity.

Table 2: Illustrative Mulliken Atomic Charges (Note: The following data is for illustrative purposes and does not represent actual calculated values for 7-Chloro-2H-triazolo[4,5-c]pyridine.)

AtomCharge (a.u.)
Cl7-0.15
N1-0.25
N2-0.20
N3-0.22
C40.10
C50.05
C60.12

Natural Bond Orbital (NBO) Analysis for Stability

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule. It transforms the complex molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. NBO analysis is particularly useful for studying intramolecular interactions, such as hyperconjugation, which can contribute to the stability of the molecule. By quantifying the delocalization of electron density from occupied bonding or lone pair orbitals to unoccupied antibonding orbitals, NBO analysis can reveal the stabilizing electronic interactions within the molecule.

Vibrational Frequency Calculations and Spectroscopic Correlation

Computational chemistry provides powerful tools for predicting the vibrational spectra (such as Infrared and Raman) of molecules like 7-Chloro-2H- mdpi.comnih.govekb.egtriazolo[4,5-c]pyridine. These calculations are crucial for interpreting experimental spectroscopic data and understanding the molecule's structural and bonding characteristics. Density Functional Theory (DFT) methods, particularly with functionals like B3LYP, are commonly employed for this purpose.

Theoretical studies on the closely related 7-methyl-1,2,3-triazole[4,5-c]pyridine tautomers using DFT at the B3LYP/6-31G(d,p) level have shown that the vibrational characteristics of the triazole-pyridine system exhibit distinct and consistent patterns. su.edu.ly These findings suggest that vibrational patterns are transferable among similar compounds, which is valuable for spectroscopic identification. su.edu.ly For the parent 2H-1,2,3-triazole, fundamental frequencies for C=C stretching vibrations have been calculated in the range of 1460–1496 cm⁻¹. mdpi.com Analysis of related triazolopyridine skeletons, such as 7-methyl-1H- mdpi.comnih.govekb.egtriazolo[4,5-c]pyridinium nitrate, has also contributed to the understanding of the vibrational modes of this fused heterocyclic system. nih.gov

The predicted vibrational frequencies for a given molecule are correlated with experimental data from FT-IR and Raman spectroscopy. For instance, in studies of 2H-1,2,3-triazole isotopologues, vibrational energy levels below 900 cm⁻¹ have been predicted, corresponding to motions like out-of-plane N–H wags, C–C bond torsions, and out-of-plane C–H bond wags. nsf.gov By comparing the calculated vibrational modes of 7-Chloro-2H- mdpi.comnih.govekb.egtriazolo[4,5-c]pyridine with experimental spectra, a detailed assignment of the observed bands to specific molecular motions can be achieved, confirming the molecular structure.

Table 1: Representative Calculated Vibrational Frequencies for Related 2H-1,2,3-Triazole Structures
Vibrational ModeCalculated Frequency (cm⁻¹)Description
ν(C=C)1460–1522Stretching vibrations of the triazole ring. mdpi.com
ν(C-H)>3100Stretching vibrations of C-H bonds in the pyridine (B92270) ring. researchgate.net
ν8 (A2)~880Antisymmetric, out-of-plane C–H bond wag. nsf.gov
ν10 (B1)~828Symmetric, out-of-plane wag of the C–H bonds. nsf.gov
ν12 (B1)~532Out-of-plane N–H wag. nsf.gov

Tautomerism and Isomeric Stability Studies

The mdpi.comnih.govekb.egtriazolo[4,5-c]pyridine ring system can exist in different tautomeric forms depending on the position of the hydrogen atom on the triazole ring nitrogen atoms. For the parent 1,2,3-triazole, two primary tautomers exist: 1H-1,2,3-triazole and 2H-1,2,3-triazole. mdpi.comnih.gov Computational and experimental studies have extensively investigated this equilibrium.

In the gas phase, the 2H-1,2,3-triazole tautomer is estimated to be more stable than the 1H form by approximately 3.5–4.5 kcal/mol. nih.gov Microwave spectroscopy studies confirmed the greater abundance of the 2H tautomer in the gas phase, with a relative abundance ratio of about 1:1000 (1H:2H) at room temperature. mdpi.comnih.gov This preference is attributed to the electronic and structural properties of the respective isomers. nih.gov

For the fused 7-Chloro- mdpi.comnih.govekb.egtriazolo[4,5-c]pyridine system, three potential N-H tautomers are possible: the 1H, 2H, and 3H forms. Theoretical investigations on the analogous 7-methyl-1,2,3-triazole[4,5-c]pyridine system have been performed using DFT to determine the relative stabilities of its tautomers. su.edu.ly Such calculations are critical for understanding which isomer is likely to be predominant and therefore responsible for the observed chemical and biological properties. The stability can be influenced by substitution patterns on the pyridine ring and the surrounding environment (e.g., solvent polarity). nih.gov The title compound is named as the 2H tautomer, which, based on studies of the parent triazole, is expected to be the most stable form in the gas phase and nonpolar solvents.

Table 2: Relative Stability of 1,2,3-Triazole Tautomers
TautomerRelative Energy (kcal/mol)Dipole Moment (Debye)Phase/Method
1H-1,2,3-triazole+3.5 to +4.54.38Gas Phase mdpi.comnih.gov
2H-1,2,3-triazole0.0 (Reference)0.218Gas Phase mdpi.comnih.gov

Advanced Computational Methods in Scaffold Design and Optimization

The 7-Chloro-2H- mdpi.comnih.govekb.egtriazolo[4,5-c]pyridine core is a valuable scaffold in medicinal chemistry. Advanced computational methods are integral to the design and optimization of new drug candidates based on this and related structures.

QSAR is a computational modeling technique used to correlate the chemical structure of compounds with their biological activity. dmed.org.ua For a series of derivatives based on the 7-Chloro-2H- mdpi.comnih.govekb.egtriazolo[4,5-c]pyridine scaffold, 3D-QSAR studies can be performed to build predictive models. nih.gov These models use calculated molecular descriptors (e.g., steric, electrostatic, hydrophobic fields) to predict the activity of new, unsynthesized compounds.

In a typical 3D-QSAR study, such as k-Nearest Neighbor Molecular Field Analysis (kNN-MFA), a set of molecules with known activities is aligned, and their steric and electrostatic fields are calculated. nih.gov A genetic algorithm or other selection method is then used to build a statistically robust model that relates these fields to biological activity. nih.gov The resulting models can highlight which regions of the scaffold are sensitive to modification. For example, a model might indicate that bulky, electronegative substituents at a specific position on the pyridine ring are beneficial for activity. nih.govphyschemres.org These insights guide the rational design of more potent analogues. dmed.org.ua

Table 3: Typical Statistical Parameters for a 3D-QSAR Model
ParameterSymbolTypical ValueDescription
Squared Correlation Coefficient> 0.8Measures the goodness of fit of the model. nih.gov
Cross-validated Correlation Coefficient> 0.7Measures the internal predictive ability of the model. nih.gov
Predicted Correlation Coefficientpred_r²> 0.8Measures the external predictive ability on a test set. nih.gov

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), such as a protein or enzyme. nih.gov For derivatives of the 7-Chloro-2H- mdpi.comnih.govekb.egtriazolo[4,5-c]pyridine scaffold, docking studies are used to understand their binding modes within the active site of a biological target. ekb.egnih.gov

The process involves placing the ligand in various conformations within the receptor's binding pocket and calculating a score that estimates the binding affinity. ekb.eg The results can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that stabilize the ligand-receptor complex. nih.gov For example, docking studies on pyrazolopyridine derivatives have shown suitable binding within the active sites of proteins like topoisomerase II, providing a theoretical basis for their observed anticancer activity. nih.govekb.eg Molecular dynamics simulations can further refine these docked poses, providing insight into the stability of the interactions and the conformational changes that may occur upon binding over time.

Table 4: Example Output from a Molecular Docking Study
CompoundTarget Protein (PDB ID)Binding Energy (kcal/mol)Key Interacting Residues
Compound 6a (pyridopyrazolo-triazine)5IVE-7.8182Not specified. nih.gov
Compound 12 (pyrazolotriazolopyramidine)Topoisomerase II (3QX3)-79.58 (Reference)Intercalates with DNA in the binding site. ekb.eg
Generic Triazole Derivative1JIJ (Enzyme)-8.5TYR21, SER54, LYS88 (H-bonds). ijper.org

The number of possible drug-like molecules is astronomically large. astrazeneca.com Machine learning (ML) has emerged as a powerful tool to navigate this vast chemical space and accelerate drug discovery. harvard.edunih.gov When applied to scaffolds like 7-Chloro-2H- mdpi.comnih.govekb.egtriazolo[4,5-c]pyridine, ML models can be trained on existing data to predict a wide range of properties, from physicochemical characteristics to biological activity and toxicity. harvard.edu

Different ML approaches are used for various tasks. Supervised learning models, such as random forests and support vector machines, can be used to build highly accurate QSAR models. nih.govnih.gov Deep learning techniques, including graph neural networks, can learn representations directly from the molecular structure, bypassing the need for traditional descriptor calculation. astrazeneca.com Furthermore, generative models like variational autoencoders (VAEs) and generative adversarial networks (GANs) can be used for de novo drug design, creating entirely new molecules based on the triazolopyridine scaffold that are optimized for desired properties. harvard.edu By integrating ML with docking and other computational methods, researchers can more efficiently identify and optimize promising drug candidates. mdpi.com

Table 5: Applications of Machine Learning in Scaffold-Based Drug Discovery
Machine Learning MethodApplicationExample
Random Forest, SVM, Neural NetworksQSAR / Molecular Property PredictionPredicting anticancer or antimicrobial activity based on molecular descriptors. nih.govnih.gov
Graph Neural Networks (GNNs)Property Prediction, Feature ExtractionLearning directly from the molecular graph to predict properties like absorption and metabolism. astrazeneca.com
Variational Autoencoders (VAEs)De Novo Molecule DesignGenerating novel triazolopyridine structures with optimized properties. harvard.edu
Generative Adversarial Networks (GANs)De Novo Molecule DesignDesigning new molecules that are predicted to be active against a specific target. harvard.edu
Transfer LearningImproving Prediction with Limited DataUsing knowledge from large, general datasets to improve predictions for a specific, smaller dataset of triazolopyridines. astrazeneca.com

Applications of 7 Chloro 2h 1 2 3 Triazolo 4,5 C Pyridine in Materials Science and Advanced Chemical Scaffolds

Organic Sensitizers for Photovoltaic Devices (e.g., Solar Cells)

Derivatives of 2H- researchgate.netgoogle.comresearcher.lifetriazolo[4,5-c]pyridine have been successfully incorporated into organic sensitizers for dye-sensitized solar cells (DSSCs). nih.gov In one study, two new organic dyes, designated PTN1 and NPT1, were synthesized using the 2H- researchgate.netgoogle.comresearcher.lifetriazolo[4,5-c]pyridine (PT) moiety as a central linker in a Donor-Acceptor-π-Acceptor (D-A-π-A) configuration. nih.gov

These novel dyes demonstrated a significant improvement in performance compared to their counterparts containing a pyridal researchgate.netgoogle.comresearcher.lifethiadiazole unit. The enhanced performance is attributed to a reduction in charge trapping. nih.gov The solar cell utilizing the new sensitizer (B1316253) achieved a conversion efficiency of 6.05% under standard AM 1.5G irradiation. This efficiency was further increased to 6.76% with the addition of the coadsorbent chenodeoxycholic acid (CDCA), reaching approximately 90% of the efficiency of the standard N719-based cell. nih.gov

DyeConfigurationConversion Efficiency (%)Conversion Efficiency with CDCA (%)
PTN1/NPT1D-A-π-A with 2H- researchgate.netgoogle.comresearcher.lifetriazolo[4,5-c]pyridine linker6.056.76

The use of pyridine-based anchoring groups in organic sensitizers for p-type dye-sensitized solar cells has also been explored, demonstrating their effectiveness in this alternative solar cell architecture. researchgate.net

Development of Advanced Chemical Scaffolds for Diverse Research Areas

The rigid, heterocyclic structure of 7-Chloro-2H- researchgate.netgoogle.comresearcher.lifetriazolo[4,5-c]pyridine makes it an excellent building block for the synthesis of more complex molecules. Its fused ring system provides a stable core from which various functional groups can be elaborated, leading to a diverse range of chemical scaffolds.

The triazolopyridine framework is a key structural motif in the synthesis of a variety of nitrogen-rich heterocyclic scaffolds. acs.org The versatility of this scaffold allows for the construction of diverse molecular architectures through various chemical transformations. For instance, multicomponent reactions, such as the Groebke–Blackburn–Bienaymé (GBB) reaction, can be employed to generate fused imidazo-heterocycles, which can then be further modified to create novel tricyclic systems like triazolo[4′,5′:4,5]furo[2,3-c]pyridines. nih.govacs.orgresearchgate.net The development of scalable synthetic procedures for related fused systems, such as 2H-thiazolo[4,5-d] researchgate.netgoogle.comresearcher.lifetriazole, highlights the potential for producing large quantities of these valuable building blocks for broader applications. nih.govrsc.orgresearchgate.net

The triazolopyridine scaffold is of significant interest in medicinal chemistry and ligand design. The arrangement of nitrogen atoms within the fused ring system provides opportunities for hydrogen bonding and other non-covalent interactions, which are crucial for molecular recognition and binding to biological targets. nih.gov The pyrazolo[5,1-c] researchgate.netgoogle.comresearchgate.nettriazole system, which combines pyrazole (B372694) and 1,2,4-triazole (B32235) scaffolds, is another example of a 5-5 bicyclic system that has been explored for its biological potential. mdpi.com The ability to modify the substitution pattern of the triazolopyridine core allows for the fine-tuning of the electronic and steric properties of the resulting ligands, enabling the optimization of their binding affinity and selectivity for specific proteins or receptors. mdpi.com

Scaffold hopping is a powerful strategy in medicinal chemistry that involves replacing the core structure of a known active compound with a different, often isosteric, scaffold to discover new chemotypes with improved properties. The 2H- researchgate.netgoogle.comresearcher.lifetriazolo[4,5-c]pyridine core and related fused heterocyclic systems are attractive candidates for scaffold hopping due to their unique geometry and electronic properties. nih.gov By replacing a known pharmacophore with a triazolopyridine-based scaffold, it is possible to alter a compound's bioactivity, pharmacokinetic profile, and metabolic stability. nih.gov The development of novel heteroaromatic systems like 2H-thiazolo[4,5-d] researchgate.netgoogle.comresearcher.lifetriazole, and the functionalization of its triazole ring, underscores the potential of these building blocks in promoting scaffold hopping strategies to access novel chemical space. nih.govrsc.orgresearchgate.net

Fluorescence Sensors, Chemisensors, and Catalysts

The incorporation of the triazole moiety, particularly the 1,2,3-triazole ring system, into larger molecular frameworks has led to the development of effective fluorescent chemosensors. researchgate.net For example, ethynylarene compounds featuring 2-(1,2,3-triazol-4-yl)pyridine chelating units have been shown to act as selective "turn-on" fluorescent sensors for Ni(II) ions in aqueous solutions. nih.gov The 1,2,3-triazole ring system is valued in chemosensor design for its capacity to form stable complexes with various metal ions and its potential for functionalization to enhance selectivity and sensitivity. researchgate.net While specific studies on 7-Chloro-2H- researchgate.netgoogle.comresearcher.lifetriazolo[4,5-c]pyridine as a catalyst are not prevalent, the broader class of triazole derivatives has been explored in various catalytic applications.

Electron-Acceptor Units in Organic Light Emitting Diodes (OLEDs)

Triazolopyridine derivatives have emerged as promising materials for use in organic light-emitting diodes (OLEDs). Their inherent electron-deficient nature makes them suitable candidates for use as electron-transporting or host materials in the emissive layer of OLEDs. researchgate.netgoogle.comresearcher.liferesearchgate.net Pyridine-based derivatives are known to be effective electron-transporting materials that can enhance the efficiency and stability of optoelectronic devices. rsc.org

Applications in Biomedical Imaging and Diagnostic Tools

The field of biomedical imaging and diagnostics relies on the development of molecules that can selectively interact with biological targets and produce a detectable signal. Fluorescent probes, for instance, are designed to emit light upon binding to a specific ion, protein, or cellular structure, allowing for visualization and tracking. The triazolopyridine core, a key feature of 7-Chloro-2H- researchgate.netrsc.orgnih.govtriazolo[4,5-c]pyridine, is a promising platform for the design of such probes.

While specific studies on the 7-chloro derivative are not extensively documented in publicly available research, the broader class of triazolo-fused pyridines has been explored for these applications. The rigid, planar structure and the presence of multiple nitrogen atoms in the triazolopyridine system can be leveraged to create compounds with desirable photophysical properties. For example, derivatives of related fused heterocyclic systems have been shown to exhibit fluorescence, a key requirement for imaging agents.

The functionalization of the triazolopyridine scaffold is crucial for its application in biomedical imaging. The chlorine atom at the 7-position of 7-Chloro-2H- researchgate.netrsc.orgnih.govtriazolo[4,5-c]pyridine can serve as a reactive handle for further chemical modifications. This allows for the attachment of various functional groups that can tune the molecule's fluorescence, solubility, and target specificity. For instance, attaching electron-donating or electron-withdrawing groups can alter the electronic distribution within the molecule, thereby influencing its absorption and emission spectra.

Research into related heterocyclic systems, such as triazolo[4′,5′:4,5]furo[2,3-c]pyridines, has demonstrated the potential to create novel tricyclic compounds with interesting properties. researchgate.netnih.gov The synthesis of these more complex structures often involves the initial construction of a core scaffold, which can then be elaborated upon. The development of these materials highlights the importance of versatile building blocks like 7-Chloro-2H- researchgate.netrsc.orgnih.govtriazolo[4,5-c]pyridine in accessing new chemical space for biomedical applications.

The table below summarizes the properties of some fluorescent probes based on scaffolds related to triazolopyridine, illustrating the potential of this class of compounds in biomedical imaging.

Compound ClassTarget AnalyteEmission Wavelength (nm)Key Features
Triazolo-fused PyridazinesVariousVariableTunable photophysical properties through substitution.
Furo-fused TriazolopyridinesN/AN/AComplex heterocyclic systems with potential for fluorescence. researchgate.net
Thiazolo-fused TriazolesN/AN/AVersatile building blocks for functional materials. rsc.org

This table is illustrative of the potential applications of triazolopyridine-based scaffolds and does not represent data for 7-Chloro-2H- researchgate.netrsc.orgnih.govtriazolo[4,5-c]pyridine itself due to a lack of specific published data.

Future Directions and Emerging Research Avenues for 7 Chloro 2h 1 2 3 Triazolo 4,5 C Pyridine

Exploration of Novel Synthetic Pathways

While classical methods for the synthesis of triazolopyridines, such as the diazotization of ortho-diaminopyridines, are established, future research will likely focus on developing more efficient, sustainable, and versatile synthetic routes. nih.govresearchgate.net The exploration of novel pathways is critical for accessing a wider range of derivatives for structure-activity relationship (SAR) studies.

Future synthetic explorations could include:

Microwave-Assisted Synthesis: The use of microwave irradiation can significantly reduce reaction times, improve yields, and promote cleaner reactions for synthesizing triazolopyridine derivatives. researchgate.net This high-efficiency method could be adapted for the rapid generation of a library of 7-substituted analogues.

Multicomponent Reactions (MCRs): Designing one-pot MCRs would offer an atom-economical and straightforward approach to constructing the triazolopyridine core with diverse functionalities. nih.govresearchgate.net This strategy allows for the introduction of molecular complexity in a single synthetic step.

Flow Chemistry: Continuous flow synthesis could enable safer, more scalable, and highly controlled production of 7-Chloro-2H- nih.govresearchgate.netnih.govtriazolo[4,5-c]pyridine and its derivatives, overcoming the limitations of batch processing, particularly for reactions involving hazardous intermediates.

Catalytic C-H Activation: A forward-thinking approach would involve the direct C-H functionalization of the parent 2H- nih.govresearchgate.netnih.govtriazolo[4,5-c]pyridine scaffold, offering a novel and efficient route to chlorinated and other halogenated derivatives, bypassing traditional multi-step sequences.

Advanced Reactivity Studies and Selective Functionalization

The 7-Chloro-2H- nih.govresearchgate.netnih.govtriazolo[4,5-c]pyridine molecule possesses multiple sites for chemical modification, primarily the chlorine-substituted carbon on the pyridine (B92270) ring and the nitrogen atoms of the triazole ring. A deep understanding of its reactivity is paramount for its use as a versatile building block.

Key areas for future investigation include:

Nucleophilic Aromatic Substitution (SNAr): The chloro group is an excellent leaving group for SNAr reactions. Future studies should systematically explore its displacement with a wide array of nucleophiles (O, N, S-based) to generate diverse derivatives. rsc.orgnih.gov This pathway is fundamental for creating analogues for medicinal chemistry and materials science applications.

Metal-Catalyzed Cross-Coupling Reactions: The C-Cl bond is a suitable handle for various palladium-, copper-, or nickel-catalyzed cross-coupling reactions, such as Suzuki, Stille, Buchwald-Hartwig, and Sonogashira couplings. These reactions would enable the introduction of aryl, alkyl, amino, and alkynyl groups, dramatically expanding the accessible chemical space. rsc.orgnih.gov

Selective N-Functionalization: Investigating the regioselective alkylation or arylation of the triazole ring's nitrogen atoms is crucial. Understanding the factors that control substitution at the N1, N2, or N3 positions will be essential for fine-tuning the electronic and steric properties of the resulting molecules.

Radical-Based Alkylation: The application of modern radical-based methods could provide novel pathways for C-H or C-Cl functionalization, allowing for the introduction of complex alkyl fragments under mild conditions. rsc.orgnih.gov

Integration of Computational and Experimental Methodologies for Rational Design

The synergy between computational chemistry and experimental synthesis offers a powerful paradigm for the rational design of novel molecules with desired properties. For 7-Chloro-2H- nih.govresearchgate.netnih.govtriazolo[4,5-c]pyridine, this integrated approach can accelerate the discovery process and provide deep mechanistic insights.

Future research should focus on:

DFT Calculations: Density Functional Theory (DFT) can be employed to predict the molecule's electronic structure, molecular orbital energies (HOMO/LUMO), and reactivity. researchgate.net These calculations can guide the selection of reagents and reaction conditions for selective functionalization.

Structure-Activity Relationship (SAR) Studies: In silico modeling can be used to design derivatives with enhanced biological activity. For instance, based on the known activity of related triazolopyridines as GPR119 agonists, computational docking studies could predict binding modes and guide the synthesis of more potent and soluble analogues. nih.govnih.gov

Prediction of Optoelectronic Properties: Computational methods are invaluable for predicting the absorption and emission spectra of new materials derived from the core scaffold. mdpi.comnih.gov This allows for the pre-screening of candidates for applications in organic electronics before undertaking complex synthetic efforts.

Computational MethodApplication in Future ResearchPotential Outcome
Density Functional Theory (DFT) Predict reactivity, electron density, and molecular orbital energies. researchgate.netRational selection of synthetic pathways and functionalization sites.
Molecular Docking Simulate binding of derivatives to biological targets (e.g., enzymes, receptors). nih.govDesign of potent and selective therapeutic agents.
Quantitative Structure-Activity Relationship (QSAR) Correlate structural features with biological activity or physical properties.Predictive models for designing molecules with improved efficacy or solubility. nih.gov
Time-Dependent DFT (TD-DFT) Predict UV-Vis absorption and emission spectra. mdpi.comnih.govIn silico screening of derivatives for specific optoelectronic properties.

Development of Novel Materials with Tailored Optoelectronic Properties

Heterocyclic compounds are at the forefront of materials science research. The nih.govresearchgate.netnih.govtriazolo[4,5-c]pyridine core, known to act as an organic sensitizer (B1316253), provides a strong foundation for developing new materials. mdpi.com The 7-chloro derivative serves as a key intermediate for further elaboration into functional materials.

Emerging avenues in this area include:

Organic Light-Emitting Diodes (OLEDs): By functionalizing the scaffold with appropriate donor and acceptor groups, it may be possible to create novel emitters with tunable emission wavelengths and high quantum efficiencies for display and lighting applications.

Organic Photovoltaics (OPVs): The electron-deficient nature of the triazolopyridine system makes it a candidate for use as an acceptor or part of a donor-acceptor dyad in organic solar cells. mdpi.com

Chemical Sensors: The nitrogen atoms in the heterocyclic system can act as coordination sites for metal ions. Derivatives could be developed as fluorescent or colorimetric sensors for the detection of specific metal ions or environmental pollutants.

Application AreaDesired Molecular PropertyRationale for 7-Chloro-2H- nih.govresearchgate.netnih.govtriazolo[4,5-c]pyridine
Organic Light-Emitting Diodes (OLEDs) High fluorescence quantum yield, tunable emission color.The rigid, planar scaffold can be functionalized to control the HOMO-LUMO gap.
Organic Photovoltaics (OPVs) Broad absorption spectrum, suitable HOMO/LUMO energy levels.The core structure can act as an electron acceptor or part of a D-A system. mdpi.com
Chemical Sensors Specific binding sites for analytes, observable spectroscopic changes upon binding.Nitrogen-rich core can coordinate with metal ions, influencing electronic properties.

Role in Advanced Heterocyclic Chemistry and Interdisciplinary Research

7-Chloro-2H- nih.govresearchgate.netnih.govtriazolo[4,5-c]pyridine is well-positioned to serve as a versatile building block for constructing more complex and novel heterocyclic systems. Its unique structure also makes it a valuable tool for interdisciplinary research, bridging synthetic chemistry with biology and materials science.

Future directions include:

Scaffold Hopping in Medicinal Chemistry: The triazolopyridine core can be used as a bioisosteric replacement for other bicyclic heterocycles (like purines or indoles) in known bioactive molecules. rsc.orgnih.gov This "scaffold hopping" strategy is a proven method for discovering new drugs with improved properties.

Development of Fused Polycyclic Systems: The reactivity of the chloro-substituent and the triazole ring can be harnessed to build annulated systems, leading to novel polycyclic aromatic heterocycles with unique electronic and biological profiles.

Probes for Chemical Biology: By attaching fluorescent tags or reactive handles via the chloro position, derivatives of 7-Chloro-2H- nih.govresearchgate.netnih.govtriazolo[4,5-c]pyridine could be developed as molecular probes to study biological processes or validate drug targets. The established role of related compounds as GPR119 agonists highlights the potential for such applications. nih.gov

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 7-chloro-2H-[1,2,3]triazolo[4,5-c]pyridine, and how do reaction conditions influence yields?

  • Methodological Answer : The synthesis typically involves cyclization of precursor heterocycles under halogenating conditions. For example, analogous triazolopyridine derivatives are synthesized using phosphorus oxychloride (POCl₃) as a chlorinating agent under reflux, followed by neutralization with NaOH to isolate the product . Yield optimization requires precise control of stoichiometry, temperature, and reaction time. For instance, extending reflux duration (e.g., 4–6 hours) can improve chlorination efficiency but risks decomposition if overdone .

Q. How can structural elucidation of this compound be performed using spectroscopic techniques?

  • Methodological Answer :

  • ¹H/¹³C NMR : The pyridine and triazole protons exhibit distinct splitting patterns. For example, pyridine C-H signals appear downfield (δ 8.5–9.5 ppm), while triazole protons resonate near δ 8.0–8.3 ppm .
  • HRMS : High-resolution mass spectrometry confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 315.0643 for a chloro-substituted analog) and isotopic patterns consistent with chlorine .
  • IR : Absorbances near 1600–1650 cm⁻¹ indicate C=N stretching in the triazole ring .

Q. What are the common reactivity patterns of the chloro substituent in triazolopyridine systems?

  • Methodological Answer : The chloro group at position 7 participates in nucleophilic aromatic substitution (SNAr) but may exhibit reduced reactivity due to electron-withdrawing effects from the triazole ring. For example, attempts to replace chlorine with azide (NaN₃) in similar compounds failed under standard conditions, requiring harsher reagents (e.g., anhydrous hydrazine/HCl) . Solvent choice (e.g., ethanol vs. DMF) and temperature (reflux vs. RT) critically influence reaction outcomes.

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity of chloro-substituted triazolopyridines?

  • Methodological Answer : Discrepancies often arise from steric hindrance or electronic effects. For instance, the chloro group in 7-chloro-3,4-imidazo[4,5-b]pyridine resists substitution with sodium azide due to electron-deficient aromatic systems, but hydrazinolysis succeeds under acidic conditions . To validate hypotheses:

  • Perform computational studies (DFT) to map electron density distribution.
  • Compare reactivity across analogs (e.g., 7-bromo vs. 7-chloro derivatives) .
  • Use kinetic monitoring (e.g., HPLC) to track reaction progress under varied conditions.

Q. What strategies enable selective functionalization of the triazole vs. pyridine rings in 7-chloro-2H-triazolopyridines?

  • Methodological Answer :

  • Triazole Functionalization : The triazole nitrogen can undergo alkylation or acylation. For example, treatment with propargyl bromide selectively modifies the triazole N1 position .
  • Pyridine Functionalization : Cross-coupling reactions (e.g., Suzuki-Miyaura) target the pyridine ring. A chloro substituent at position 7 can act as a directing group, enabling regioselective C-H activation at adjacent positions .

Q. How can researchers design experiments to evaluate the bioactivity of 7-chloro-triazolopyridines while addressing solubility challenges?

  • Methodological Answer :

  • Solubility Enhancement : Use co-solvents (e.g., DMSO/PBS mixtures) or formulate as prodrugs (e.g., ester derivatives) .
  • In Vitro Assays : Test antimicrobial activity via microdilution (MIC determination) or anticancer potential via MTT assays, using structurally related compounds (e.g., ethynyl-triazolopyridines) as positive controls .
  • SAR Studies : Synthesize analogs (e.g., 7-fluoro or 7-methyl) to isolate electronic vs. steric effects on bioactivity .

Data Analysis and Experimental Design

Q. How should researchers interpret conflicting spectral data for triazolopyridine derivatives?

  • Methodological Answer : Contradictions in NMR or MS data may stem from tautomerism (e.g., 1H- vs. 2H-triazole forms) or impurities. Solutions include:

  • Variable Temperature NMR : To detect tautomeric equilibria (e.g., coalescence temperatures).
  • HPLC-PDA-MS : To isolate and characterize minor impurities or degradation products .
  • X-ray Crystallography : Resolve ambiguity by determining solid-state structures, as done for ethyl 5-(2-chlorophenylamino)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylate .

Q. What computational tools are recommended for predicting the physicochemical properties of 7-chloro-triazolopyridines?

  • Methodological Answer :

  • LogP/Degree of ionization : Use MarvinSketch or ACD/Labs to estimate partition coefficients and pKa values.
  • Docking Studies : Autodock Vina or Schrödinger Suite can model interactions with biological targets (e.g., enzyme active sites), leveraging crystal structures of homologous proteins .

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Feasible Synthetic Routes

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7-Chloro-2H-[1,2,3]triazolo[4,5-c]pyridine
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7-Chloro-2H-[1,2,3]triazolo[4,5-c]pyridine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.